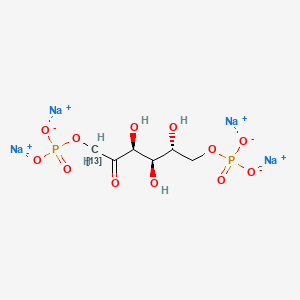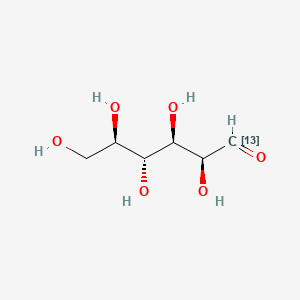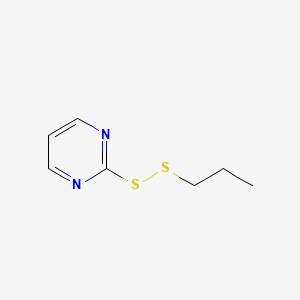
AChE/MAO-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/MAO-IN-1 is a potent inhibitor of human acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B. It exhibits inhibitory effects with IC50 values of 0.0248, 0.0409, and 0.1108 μM against human acetylcholinesterase, monoamine oxidase B, and monoamine oxidase A, respectively . This compound is known for its ability to cross the blood-brain barrier, making it a valuable candidate for neurological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/MAO-IN-1 involves the use of click chemistry, particularly the “click” assembly of novel dual inhibitors from pyridoxine derivatives . This method allows for the rapid synthesis of functionalized pyridoxines, which are then assayed in vitro as inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase isoforms . The reaction conditions typically involve the use of copper(I) catalysis to facilitate the click reaction, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the click chemistry approach, utilizing large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process would also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
AChE/MAO-IN-1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially leading to compounds with enhanced or altered biological activity.
Scientific Research Applications
AChE/MAO-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
AChE/MAO-IN-1 exerts its effects by inhibiting the activity of acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Inhibition of monoamine oxidases prevents the breakdown of neurotransmitters such as serotonin, dopamine, and noradrenaline, leading to increased synaptic availability of these neurotransmitters . This dual inhibition mechanism makes this compound a promising candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with additional butyrylcholinesterase inhibitory activity.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness of AChE/MAO-IN-1
This compound is unique due to its ability to inhibit both acetylcholinesterase and monoamine oxidases, providing a dual mechanism of action that enhances its therapeutic potential for neurodegenerative diseases . This dual inhibition is not commonly found in other similar compounds, making this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-[(Z)-(6-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-7-5-16(6-8-19)12-18-13-17-14-20(28-3)9-10-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12- |
InChI Key |
XPECJOPWWLKBFA-PDGQHHTCSA-N |
Isomeric SMILES |
CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=C(C2=O)C=CC(=C3)OC |
Canonical SMILES |
CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)

![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)




